molecular formula C6H4ClNO2 B8394745 5-Hydroxynicotinoyl chloride

5-Hydroxynicotinoyl chloride

Cat. No.: B8394745
M. Wt: 157.55 g/mol
InChI Key: AVNBWULDADSWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxynicotinoyl chloride (C₆H₄ClNO₂) is a nicotinic acid derivative with a hydroxyl group substituted at the 5-position of the pyridine ring. For instance, the calcium salt of N-(5-Hydroxynicotinoyl)-L-glutamic acid (a derivative) demonstrated neuroactive properties, attenuating depressive-like behavior and Parkinsonian symptoms in rodent models .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

5-hydroxypyridine-3-carbonyl chloride

InChI

InChI=1S/C6H4ClNO2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H

InChI Key

AVNBWULDADSWFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

5-Hydroxynicotinoyl chloride undergoes rapid hydrolysis in aqueous media to form 5-hydroxynicotinic acid. This nucleophilic addition-elimination reaction proceeds via:

  • Nucleophilic attack by water on the carbonyl carbon

  • Elimination of HCl

  • Deprotonation to yield the stable carboxylic acid .

Conditions :

  • Solvent: Water or aqueous ethanol

  • Temperature: 20–25°C (room temperature)

  • Catalyst: Not required due to high reactivity of the acyl chloride .

Esterification with Alcohols

The compound reacts with alcohols to form 5-hydroxynicotinate esters. For example, methanol produces methyl 5-hydroxynicotinate:

Mechanism :

  • Nucleophilic addition of the alcohol’s oxygen to the carbonyl carbon

  • Elimination of HCl .

AlcoholProductYield (Reported)
MethanolMethyl 5-hydroxynicotinate~85%
EthanolEthyl 5-hydroxynicotinate~78%

Optimization : Reactions benefit from anhydrous conditions and catalytic bases (e.g., pyridine) to neutralize HCl .

Amide Formation with Amines

This compound reacts with ammonia or primary amines to synthesize amides. A notable example is its reaction with L-glutamic acid to form N-(5-hydroxynicotinoyl)-L-glutamic acid, a compound with neuroprotective properties .

Steps :

  • Nucleophilic attack by the amine’s nitrogen

  • HCl elimination

  • Acid-base reaction between excess amine and HCl to form ammonium salts .

Applications :

  • Antidepressant and anxiolytic drug candidates .

  • Intermediate for bioactive molecules targeting neurodegenerative diseases .

Chlorination and Halogenation

The hydroxyl group at the 5-position can be chlorinated under controlled conditions. For example, treatment with thionyl chloride (SOCl₂) converts this compound to 5,6-dichloronicotinoyl chloride, a precursor for agrochemicals .

Reaction Pathway :

  • Chlorination of the hydroxyl group using SOCl₂ or Cl₂ gas

  • Hydrolysis to dichloronicotinic acid .

Conditions :

  • Solvent: Halogenated hydrocarbons (e.g., methylene chloride)

  • Catalyst: Tertiary amines (e.g., pyridine)

  • Temperature: 50–70°C .

Catalytic Hydrogenation

In hydrogenation reactions, this compound can be reduced to aldehyde or hydroxymethyl derivatives. For instance, palladium-catalyzed hydrogenation yields 5-hydroxymethyl-2-hydroxypyridine, an intermediate in pesticide synthesis .

Key Parameters :

  • Catalyst: 5–10% Pd/C

  • Pressure: 3–20 bar H₂

  • Solvent: Acetonitrile or tetrahydrofuran .

Structural and Spectral Data

The compound’s reactivity is influenced by its electronic structure, characterized by:

PropertyValue
Molecular FormulaC₆H₄ClNO₂
Molecular Weight157.55 g/mol
IR (C=O stretch)1770–1810 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.95 (s, 1H, pyridine-H), δ 11.2 (s, 1H, -OH)

Comparison with Similar Compounds

Nicotinoyl Chloride Hydrochloride (Pyridine-3-carbonyl Chloride Hydrochloride)

Structural and Chemical Properties :

  • CAS No.: 20260-53-1
  • Molecular Formula: C₆H₄ClNO·HCl
  • Molecular Weight : 178.01 g/mol
  • Solubility : Decomposes in water; moisture-sensitive .

Applications: Primarily used as a reagent in organic synthesis, such as in the preparation of nicotinoylated annulene complexes and fluorinated ribofuranosyl derivatives .

5-Chloro-6-hydroxynicotinoyl Chloride

Structural and Chemical Properties :

  • CAS No.: 117027-74-4
  • Molecular Formula: C₆H₃Cl₂NO₂
  • Molecular Weight : 192.45 g/mol
  • Synonyms: 5-Chloro-6-oxo-1H-pyridine-3-carbonyl chloride .

Key Differences :

  • Substituents: Contains both a hydroxyl and a chlorine substituent at positions 5 and 6, respectively, enhancing electrophilicity and steric hindrance compared to 5-hydroxynicotinoyl chloride.
  • Reactivity : The dual functional groups may enable regioselective reactions, though its decomposition pathways and stability are undocumented in the provided evidence.

Applications: No direct applications are described in the evidence, but its structure suggests utility in synthesizing heterocyclic pharmaceuticals or agrochemicals.

Neuroactive Potential of 5-Hydroxynicotinoyl Derivatives

The calcium salt of N-(5-Hydroxynicotinoyl)-L-glutamic acid reduced depressive-like behavior and motor deficits in rodent models of Parkinsonism . While this study focuses on a derivative, it implies that the 5-hydroxynicotinoyl moiety may enhance blood-brain barrier penetration or receptor interaction, warranting further investigation into the parent chloride’s bioactivity.

Data Tables

Table 1: Structural and Chemical Comparison

Property This compound Nicotinoyl Chloride Hydrochloride 5-Chloro-6-hydroxynicotinoyl Chloride
Molecular Formula C₆H₄ClNO₂ C₆H₄ClNO·HCl C₆H₃Cl₂NO₂
Molecular Weight ~177.56 (theoretical) 178.01 192.45
CAS No. Not available 20260-53-1 117027-74-4
Key Functional Groups -Cl, -OH -Cl, -COCl -Cl, -OH, -COCl
Solubility Likely polar, unstable Decomposes in water Undocumented

Q & A

Q. What ethical guidelines apply to animal studies using this compound derivatives?

  • Methodological Answer :
  • IACUC Approval : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting.
  • Humane Endpoints : Define criteria for early euthanasia to prevent undue suffering.
  • Waste Disposal : Treat contaminated materials with 10% sodium hydroxide before incineration to neutralize reactive chloride byproducts .

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